Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as A-381393, is a selective antagonist of the dopamine D4 receptor. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, addiction, and other psychiatric disorders.
Mechanism of Action
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in synaptic plasticity, neuronal excitability, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, regulation of glutamate and GABA transmission, and modulation of intracellular signaling pathways. It has also been found to alter the expression of genes and proteins involved in synaptic plasticity, neuronal survival, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in lab experiments is its high affinity and selectivity for the dopamine D4 receptor, which allows for precise modulation of this target. However, its relatively low solubility and stability can pose challenges in terms of formulation and storage. Additionally, its effects may be influenced by factors such as receptor desensitization, ligand bias, and off-target effects.
Future Directions
There are several potential future directions for research on Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, including:
1. Further elucidation of its mechanism of action and downstream signaling pathways.
2. Evaluation of its efficacy and safety in preclinical and clinical studies for the treatment of schizophrenia, addiction, and other psychiatric disorders.
3. Development of novel formulations and delivery methods to improve its solubility, stability, and bioavailability.
4. Investigation of its potential as a tool compound for studying the role of the dopamine D4 receptor in normal and pathological brain function.
5. Exploration of its effects on other neurotransmitter systems and their interactions with the dopamine D4 receptor.
Scientific Research Applications
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, addiction, and other psychiatric disorders. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of reward, motivation, and cognitive function. This compound has also been found to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSOOBVWRVUSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697034 | |
Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
873454-43-4 | |
Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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